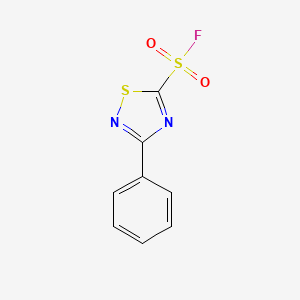

3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride is a chemical compound with the molecular formula C8H5FN2O2S2. It is known for its unique structure, which includes a thiadiazole ring and a sulfonyl fluoride group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction forms the thiadiazole ring, and subsequent reactions introduce the sulfonyl fluoride group .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.

Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction can lead to different thiadiazole derivatives .

Applications De Recherche Scientifique

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against a variety of pathogens. Studies have shown that derivatives of thiadiazole compounds demonstrate potent antibacterial and antifungal activities.

Key Findings:

- Bacterial Inhibition: Research indicates that 3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride has effective inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown minimum inhibitory concentration (MIC) values as low as 32.6 μg/mL against Escherichia coli, outperforming standard antibiotics like streptomycin .

- Fungal Activity: The compound has also been evaluated for its antifungal properties, showing efficacy against common agricultural pathogens such as Xanthomonas oryzae and Rhizoctonia solani. Some derivatives exhibited EC50 values below 10 μg/mL against these fungi .

Anticancer Properties

This compound has demonstrated promising anticancer activity across various cancer cell lines.

Research Insights:

- Cytotoxicity: The compound has been shown to inhibit the proliferation of cancer cells such as A549 (lung carcinoma) and MCF7 (breast cancer). Compounds derived from thiadiazole structures have reported IC50 values ranging from 0.86 to 19.5 μM against different cancer cell lines .

- Mechanism of Action: Preliminary studies suggest that the introduction of fluorine atoms into the thiadiazole ring enhances cytotoxic activity, potentially by altering the compound's interaction with cellular targets involved in cancer progression .

Anticonvulsant Activity

The anticonvulsant potential of this compound has been explored in various studies.

Findings:

- Efficacy: Certain derivatives have been evaluated for their anticonvulsant effects using the maximal electroshock (MES) model. Compounds within this class have shown significant activity with reduced neurotoxic effects compared to traditional anticonvulsants .

- Structure-Activity Relationship (SAR): Research indicates that modifications to the thiadiazole ring can enhance anticonvulsant activity while minimizing side effects. For example, specific substitutions at the phenyl group have been linked to increased efficacy in seizure models .

Data Table: Biological Activities of 3-Phenyl-1,2,4-thiadiazole Derivatives

Mécanisme D'action

The mechanism of action of 3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with nucleophilic sites on enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, making it a valuable tool in biochemical research .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring but differ in their substituents.

1,2,4-Dithiazole-5-ones: These compounds have a similar sulfur-containing ring structure but differ in their functional groups

Uniqueness

3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride is unique due to the presence of both the phenyl group and the sulfonyl fluoride group. This combination imparts distinct chemical properties, making it versatile for various applications .

Activité Biologique

3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antibacterial, anti-inflammatory, and other pharmacological activities based on recent research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a phenyl group and a sulfonyl fluoride moiety. This unique structure contributes to its reactivity and biological activity.

Anticancer Activity

Research has demonstrated that thiadiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that various derivatives of thiadiazoles can inhibit the growth of multiple cancer cell lines:

- Cytotoxicity Studies : A study reported that several thiadiazole derivatives exhibited moderate to good anticancer activity against human cancer cell lines such as A549 (lung), SK-MEL-2 (skin), and HCT15 (colon) with IC50 values ranging from 4.27 µg/mL to 12.57 µM .

- Mechanism of Action : The anticancer activity is often linked to the inhibition of key signaling pathways such as ERK1/2, which plays a role in cell cycle progression and apoptosis .

Antibacterial Activity

Thiadiazole derivatives have also been evaluated for their antibacterial properties:

- In Vitro Testing : Compounds derived from thiadiazoles have shown significant antibacterial activity against various strains including E. coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects .

- Biofilm Inhibition : Some derivatives have demonstrated the ability to inhibit biofilm formation in bacterial cultures, which is crucial for treating chronic infections .

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives has been investigated through various assays:

- Protein Denaturation Method : Several compounds exhibited significant anti-inflammatory effects, comparable to standard drugs like diclofenac. For instance, certain derivatives showed maximum inhibition rates at concentrations of 100 μg/mL .

Other Biological Activities

Beyond anticancer and antibacterial properties, this compound exhibits a range of other biological activities:

- Antioxidant Activity : Some studies have reported that thiadiazole derivatives possess antioxidant properties, which can protect cells from oxidative stress .

- Antidiabetic Activity : Certain compounds have been evaluated for their ability to inhibit α-amylase, indicating potential use in managing diabetes .

Case Studies

Several studies highlight the biological activities of thiadiazole derivatives:

- Cytotoxicity Against Cancer Cells :

- Antibacterial Efficacy :

Propriétés

IUPAC Name |

3-phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2S2/c9-15(12,13)8-10-7(11-14-8)6-4-2-1-3-5-6/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOHRNQUKHXKMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.